
Manganese--thulium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese–thulium (2/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental manganese and thulium in a stoichiometric ratio. The elements are mixed and heated in an inert atmosphere, such as argon, to prevent oxidation. The reaction is carried out at temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the product .
Industrial Production Methods
Industrial production of manganese–thulium (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to ensure uniformity and high purity. These methods allow for precise control over the reaction conditions and the composition of the final product. Additionally, techniques like powder metallurgy can be employed to produce fine powders of the compound, which are useful for various applications.
化学反应分析
Types of Reactions
Manganese–thulium (2/1) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of manganese and thulium.
Reduction: It can be reduced back to its elemental forms under appropriate conditions.
Substitution: The manganese or thulium atoms can be partially substituted with other metals to form new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of manganese–thulium (2/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may be carried out in the presence of oxygen or air at elevated temperatures, while reduction reactions can be performed using hydrogen gas or other reducing agents .
Major Products Formed
The major products formed from the reactions of manganese–thulium (2/1) depend on the specific reaction conditions. Oxidation typically yields manganese and thulium oxides, while reduction can regenerate the elemental metals. Substitution reactions can produce a variety of new intermetallic compounds with different properties.
科学研究应用
Manganese–thulium (2/1) has several scientific research applications, including:
Materials Science: The compound is studied for its unique magnetic and electronic properties, which make it a candidate for advanced materials in electronics and spintronics.
Energy Storage: The compound’s electrochemical properties are being explored for use in batteries and supercapacitors.
Biomedical Applications: Research is ongoing into the potential use of manganese–thulium (2/1) in medical imaging and as a therapeutic agent.
作用机制
The mechanism by which manganese–thulium (2/1) exerts its effects depends on the specific application. In catalysis, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. For example, the presence of manganese can enhance the compound’s ability to activate molecular oxygen, making it an effective catalyst for oxidation reactions .
In biomedical applications, the compound’s interaction with biological molecules and cells is of interest. Manganese ions are known to participate in various biochemical pathways, and their incorporation into manganese–thulium (2/1) may enhance the compound’s activity in medical imaging or therapy .
相似化合物的比较
Manganese–thulium (2/1) can be compared with other intermetallic compounds, such as manganese–yttrium (2/1) and manganese–erbium (2/1). These compounds share similar structural characteristics but differ in their specific properties and applications. For example:
Manganese–yttrium (2/1): This compound has been studied for its magnetic properties and potential use in magnetic refrigeration.
Manganese–erbium (2/1):
The uniqueness of manganese–thulium (2/1) lies in its specific combination of manganese and thulium, which imparts distinct magnetic and electronic properties that are not found in other similar compounds.
Conclusion
Manganese–thulium (2/1) is a fascinating intermetallic compound with a wide range of potential applications in materials science, catalysis, energy storage, and biomedicine. Its unique properties arise from the combination of manganese and thulium, making it a subject of ongoing research and interest in various scientific fields.
属性
CAS 编号 |
12033-01-1 |
|---|---|
分子式 |
Mn2Tm |
分子量 |
278.81030 g/mol |
IUPAC 名称 |
manganese;thulium |
InChI |
InChI=1S/2Mn.Tm |
InChI 键 |
DDBIMWQQGNNFKI-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Mn].[Tm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


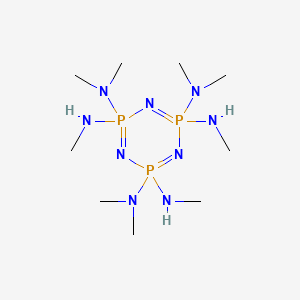

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

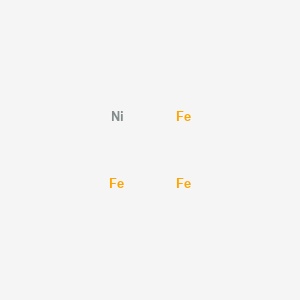

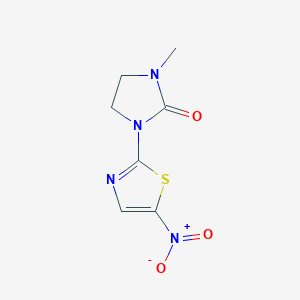
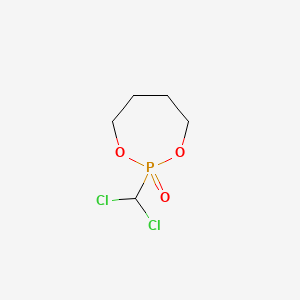


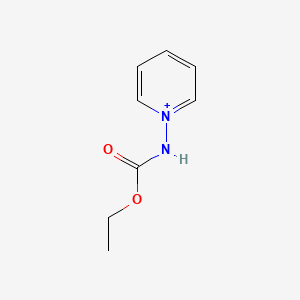
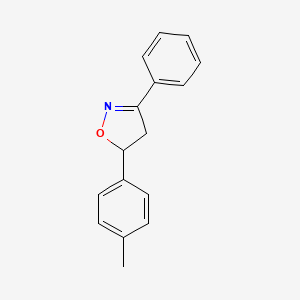
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)

